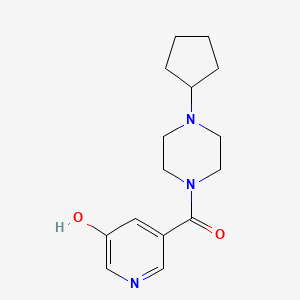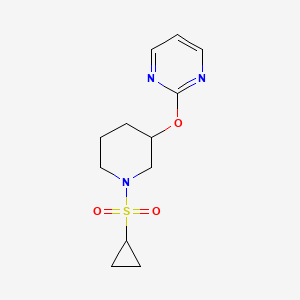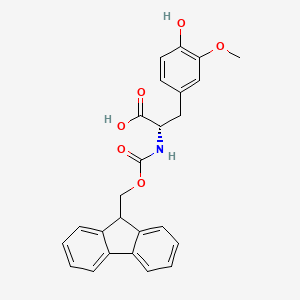
Fmoc-3-methoxy-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-methoxy-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides, and is a precursor for the formation of iodinated thyroid hormones .
Synthesis Analysis
The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . Fmoc SPPS is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .Molecular Structure Analysis
The molecular weight of Fmoc-3-methoxy-L-tyrosine is 433.47 and its molecular formula is C25H23NO6 . The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
Fmoc SPPS was easy to automate because there was no need for corrosive TFA in the synthetic cycles and because deprotection released a fluorene group with strong UV absorption properties that gave a useful indicator of synthesis success . For peptide chemists themselves, Fmoc chemistry provided a solution to the previously limiting conditions of the Boc method as the deprotection conditions were compatible with modified peptides, such as phosphorylated and glycosylated peptides and for peptide libraries .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-3-methoxy-L-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . This application is crucial in the field of biochemistry and molecular biology, where peptides are synthesized for various purposes, such as the study of protein function and the development of new therapeutic agents.
Hydrogel Formation
Fmoc-functionalized amino acids, including Fmoc-3-methoxy-L-tyrosine, have been used to construct hydrogels . These hydrogels find a wide range of applications, including drug delivery and diagnostic tools for imaging .
Biomedical Applications
Self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have potential biomedical applications . These hydrogels can fully support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .
pH-Controlled Gelation
Fmoc-3-methoxy-L-tyrosine can exhibit pH-controlled ambidextrous gelation . This property is significant among gelators and can be used to create materials that respond to changes in pH .
High Thermal Stability
Fmoc-3-methoxy-L-tyrosine-based gels exhibit high thermal stability . This makes them suitable for applications that require stability under high-temperature conditions .
Drug Carrier
Fmoc-3-methoxy-L-tyrosine can be used as a drug carrier . The ability to encapsulate and release drugs makes it a promising material for drug delivery systems .
Direcciones Futuras
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time and novel synthetic targets . Topical peptide research has contributed to a continuous improvement and expansion of Fmoc SPPS applications .
Mecanismo De Acción
Target of Action
Fmoc-3-methoxy-L-tyrosine is a derivative of tyrosine, an important amino acid that is phosphorylated to vary the physical properties of peptides . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-3-methoxy-L-tyrosine is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Pharmacokinetics
The fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of Fmoc-3-methoxy-L-tyrosine is the protection of the amine group during peptide synthesis. This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .
Action Environment
The action of Fmoc-3-methoxy-L-tyrosine is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of Fmoc-3-methoxy-L-tyrosine can be influenced by factors such as pH, temperature, and the presence of other chemicals.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOFAFWPOOZJT-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-methoxy-L-tyrosine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride](/img/structure/B2909292.png)
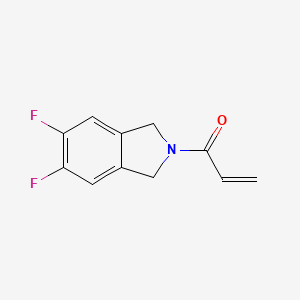
![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909294.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)
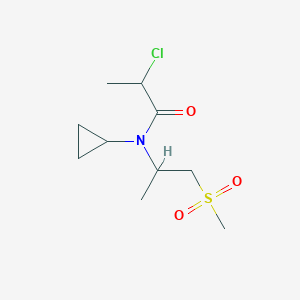
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)
